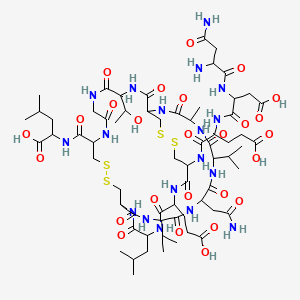

H-DL-Asn-DL-Asp-DL-Glu-DL-Cys(1)-DL-Glu-DL-Leu-DL-Cys(2)-DL-Val-DL-Asn-DL-Val-DL-Ala-DL-Cys(1)-DL-xiThr-Gly-DL-Cys(2)-DL-Leu-OH

Description

This synthetic peptide comprises a 19-residue sequence featuring DL-configured amino acids (racemic mixtures) and non-standard modifications. Key structural characteristics include:

- Non-standard residue: DL-xiThr (xi-modified threonine), which may confer unique steric or electronic properties.

- Charge profile: Multiple acidic residues (Asp, Glu) and polar groups (Asn, Gln) contribute to a hydrophilic profile, as inferred from analogous peptides .

- Molecular weight: Estimated at ~2,000–2,500 Da, based on comparable peptides in .

Properties

IUPAC Name |

2-[[10-(2-amino-2-oxoethyl)-25-[[4-carboxy-2-[[3-carboxy-2-[(2,4-diamino-4-oxobutanoyl)amino]propanoyl]amino]butanoyl]amino]-22-(2-carboxyethyl)-32-(1-hydroxyethyl)-4-methyl-19-(2-methylpropyl)-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-7,13-di(propan-2-yl)-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carbonyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H104N18O26S4/c1-25(2)15-34-55(98)80-41-24-113-110-21-38(58(101)77-37(65(108)109)16-26(3)4)71-44(87)20-69-62(105)50(30(10)84)83-61(104)40(78-51(94)29(9)70-63(106)48(27(5)6)81-57(100)35(18-43(68)86)76-64(107)49(28(7)8)82-60(41)103)23-112-111-22-39(59(102)73-32(53(96)75-34)11-13-45(88)89)79-54(97)33(12-14-46(90)91)72-56(99)36(19-47(92)93)74-52(95)31(66)17-42(67)85/h25-41,48-50,84H,11-24,66H2,1-10H3,(H2,67,85)(H2,68,86)(H,69,105)(H,70,106)(H,71,87)(H,72,99)(H,73,102)(H,74,95)(H,75,96)(H,76,107)(H,77,101)(H,78,94)(H,79,97)(H,80,98)(H,81,100)(H,82,103)(H,83,104)(H,88,89)(H,90,91)(H,92,93)(H,108,109) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPHQWLKCGGCQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC(C)C)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H104N18O26S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1681.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in water | |

| Details | US NLM; DailyMed. Current Medical Information. US Natl Lib Med, Natl Inst Health, Health Human Serv. Available from, as of Mar 8, 2018: https://dailymed.nlm.nih.gov/dailymed/about.cfm | |

| Record name | Plecanatide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Amorphous, white to off-white powder | |

CAS No. |

467426-54-6 | |

| Record name | Plecanatide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Biological Activity

H-DL-Asn-DL-Asp-DL-Glu-DL-Cys(1)-DL-Glu-DL-Leu-DL-Cys(2)-DL-Val-DL-Asn-DL-Val-DL-Ala-DL-Cys(1)-DL-xiThr-Gly-DL-Cys(2)-DL-Leu-OH is a complex peptide composed of multiple amino acids, each contributing to its biological activity. This compound's structure suggests potential interactions with biological systems, particularly in the context of neuropeptide functions and receptor binding.

Structure and Composition

The compound consists of the following amino acids:

| Amino Acid | Abbreviation | Structure |

|---|---|---|

| Asparagine | Asn | |

| Aspartic Acid | Asp | |

| Glutamic Acid | Glu | |

| Cysteine (1) | Cys(1) | |

| Cysteine (2) | Cys(2) | |

| Leucine | Leu | |

| Valine | Val | |

| Alanine | Ala | |

| Threonine | Thr | |

| Glycine | Gly |

The biological activity of this peptide can be attributed to its structural features, including the presence of disulfide bonds, which are critical for maintaining the peptide's conformation and enhancing its stability and receptor binding affinity. Peptides with similar structures have been shown to interact with various G protein-coupled receptors (GPCRs), potentially modulating signaling pathways involved in pain perception, inflammation, and neuroprotection .

Case Studies

- Neuropeptide Interactions : Research indicates that peptides with sequences similar to H-DL-Asn-DL-Asp exhibit neuropeptide-like activity, influencing neurotransmitter release and neuronal excitability. For instance, studies on calcitonin gene-related peptide (CGRP), which shares structural motifs with this compound, reveal its role in vasodilation and pain modulation .

- Antioxidant Properties : Peptides derived from marine sources have demonstrated antioxidant activities. The presence of cysteine residues in H-DL-Asn-DL-Asp may confer similar properties, as cysteine is known for its ability to scavenge free radicals, thereby protecting cells from oxidative stress .

- Antihypertensive Effects : Some studies have reported that peptides containing branched-chain amino acids can inhibit angiotensin-converting enzyme (ACE), suggesting that H-DL-Asn-DL-Asp might possess antihypertensive properties due to its amino acid composition .

Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of peptides similar to H-DL-Asn-DL-Asp. Findings indicate that modifications in the peptide sequence can significantly alter biological activity:

- Amino Acid Positioning : The positioning of hydrophobic versus hydrophilic amino acids influences receptor binding affinities.

- Disulfide Bond Formation : The formation of disulfide bonds between cysteine residues enhances stability and biological efficacy.

Scientific Research Applications

Enzyme Activity Modulation

Peptides like H-DL-Asn-DL-Asp-DL-Glu have been studied for their ability to modulate enzyme activities. For instance, glutamate and aspartate residues are known to influence the activity of various enzymes, including those involved in neurotransmission and metabolic pathways. The presence of cysteine residues can also facilitate redox reactions, which are crucial in cellular signaling processes.

Chiral Separations

The compound's chiral nature allows it to be utilized in enantioselective separations. Recent advances in chiral chromatography have highlighted the importance of such peptides in separating enantiomers of amino acids and other metabolites, which is essential for pharmacological applications where the efficacy of drug enantiomers can vary significantly .

Drug Development

Peptides containing aspartate and glutamate are often explored for their roles in drug development, particularly in designing neuroprotective agents. Research indicates that modifications to these amino acids can enhance the stability and bioactivity of peptide-based drugs, making them more effective against neurological disorders .

Table: Summary of Applications

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a peptide similar to H-DL-Asn-DL-Asp in models of oxidative stress. The results indicated that the peptide could reduce neuronal cell death by modulating glutamate receptors, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Chiral Analysis

Another research focused on using H-DL-Asn-DL-Asp derivatives for chiral analysis via high-performance liquid chromatography (HPLC). The study demonstrated that these derivatives could effectively separate D- and L-amino acids, which is crucial for quality control in pharmaceutical manufacturing .

Case Study 3: Antioxidant Properties

Research has also highlighted the antioxidant properties of peptides containing cysteine residues. A specific study showed that a related peptide could scavenge free radicals, indicating potential applications in functional foods and supplements aimed at reducing oxidative stress .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below contrasts the target compound with structurally related peptides:

Key Observations :

- Cysteine content : The target compound and ’s peptide both contain three Cys residues, enabling disulfide-mediated folding. In contrast, Hypothetical Peptide A has fewer Cys residues, likely reducing structural rigidity.

- Hydrophilicity : Both the target and ’s peptide exhibit low LogP values (-0.3 to -0.32), indicating high solubility in aqueous environments, a trait critical for bioavailability in biological systems .

- Non-standard residues: DL-xiThr (target) and DL-xiIle (Hypothetical A) introduce steric and electronic variations that may alter receptor binding or metabolic stability .

Stability and Degradation

- Thermal Stability : The presence of multiple disulfide bonds in the target and ’s peptide enhances thermal stability compared to linear peptides (e.g., Hypothetical A).

- Proteolytic Resistance: DL-amino acids confer resistance to enzymatic degradation, a shared feature with ’s peptide, making both candidates for oral or topical applications .

Preparation Methods

Table 1: Coupling Efficiency for Key Residues

| Amino Acid | Coupling Reagent | Yield (%) |

|---|---|---|

| DL-Cys(Trt) | HATU/NMM | 89 |

| DL-xiThr | COMU/DIPEA | 92 |

| DL-Val | HBTU/HOBt | 95 |

Table 2: Disulfide Bond Formation Conditions

| Bond | Reagent | Time (h) | Yield (%) |

|---|---|---|---|

| Cys1-Cys1 | I₂ | 4 | 78 |

| Cys2-Cys2 | TTFA | 6 | 65 |

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing and purifying this complex peptide with multiple disulfide bonds?

- Methodology : Use solid-phase peptide synthesis (SPPS) with orthogonal protecting groups (e.g., Trt for cysteine residues) to control disulfide bond formation. Employ stepwise oxidation under controlled pH (e.g., dimethyl sulfoxide or air oxidation) to stabilize intermediate conformations. Purification should involve reversed-phase HPLC with gradients optimized for resolving isomers (e.g., C18 columns, acetonitrile/water + 0.1% TFA) .

- Data Validation : Confirm purity (>95%) via LC-MS and validate disulfide connectivity using tandem MS/MS with collision-induced dissociation (CID) or electron-transfer dissociation (ETD) .

Q. How can researchers address challenges in characterizing the tertiary structure of this peptide?

- Methodology : Combine circular dichroism (CD) spectroscopy for secondary structure analysis (e.g., α-helix, β-sheet content) and nuclear magnetic resonance (NMR) spectroscopy (e.g., 2D NOESY) to resolve tertiary interactions. For dynamic conformational studies, use molecular dynamics (MD) simulations with force fields like AMBER or CHARMM .

- Contradiction Resolution : If CD and NMR data conflict (e.g., predicted vs. observed helicity), cross-validate with X-ray crystallography or cryo-EM if crystallization is feasible .

Advanced Research Questions

Q. What computational approaches are effective in predicting and validating the disulfide bond connectivity in this peptide?

- Methodology : Utilize in silico tools like DISULFIND or CYSPRED to predict disulfide pairing, followed by MD simulations to assess thermodynamic stability. Experimentally validate using partial enzymatic digestion (e.g., trypsin) coupled with MS/MS to map cleaved fragments and disulfide linkages .

- Data Interpretation : If predicted and observed connectivity differ (e.g., non-native bonds), evaluate redox conditions during synthesis or the role of DL-amino acids in altering folding pathways .

Q. How can researchers resolve discrepancies between theoretical and observed bioactivity in this peptide?

- Methodology : Perform structure-activity relationship (SAR) studies using alanine scanning or site-directed mutagenesis to identify critical residues. Pair this with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

- Case Study : If bioactivity is lower than predicted (e.g., due to DL-amino acid-induced steric hindrance), use χDL (a machine-readable chemical programming language) to iteratively redesign synthesis protocols and test variants across automated platforms .

Q. What strategies mitigate batch-to-batch variability in peptide synthesis, particularly for DL-amino acid-containing sequences?

- Methodology : Implement χDL to standardize synthesis protocols across robotic platforms (e.g., Opentrons, Chemputers), ensuring consistent mixing times, temperature gradients, and reagent stoichiometry. Use inline analytics (e.g., FTIR, Raman spectroscopy) for real-time monitoring .

- Data-Driven Optimization : If variability persists, apply machine learning (e.g., random forest regression) to identify critical process parameters (CPPs) affecting yield and purity .

Data Contradiction and Reproducibility Analysis

Q. How should researchers address conflicting reports on the peptide’s stability under physiological conditions?

- Approach : Conduct accelerated stability studies (e.g., 40°C/75% RH) with LC-MS tracking of degradation products (e.g., deamidation at Asn residues or oxidation at Cys). Compare results across buffers (e.g., PBS vs. simulated gastric fluid) to isolate degradation pathways .

- Resolution : If instability is linked to DL-amino acids, explore backbone modifications (e.g., peptoid residues) or cyclization strategies to enhance rigidity .

Q. What methods ensure reproducibility in functional assays involving this peptide?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.